![molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4](/img/structure/B6613013.png)
1-[(dimethylamino)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)methyl]cyclohexan-1-amine, also known as CX717, is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol
Preparation Methods
The synthesis of 1-[(dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Dimethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Dimethylamino)methyl]cyclohexan-1-amine has been widely studied for its potential implications in various fields:
Chemistry: It serves as a ligand in copper-catalyzed C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides.
Biology: Research has explored its effects on neurotransmitter systems, particularly in enhancing cognitive functions.
Industry: The compound is used in organic synthesis and other chemical processes.
Mechanism of Action
The mechanism by which 1-[(dimethylamino)methyl]cyclohexan-1-amine exerts its effects involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, leading to enhanced cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to influence the release and uptake of neurotransmitters.
Comparison with Similar Compounds
1-[(Dimethylamino)methyl]cyclohexan-1-amine can be compared with other similar compounds such as:
N,N’-Dimethylcyclohexane-1,2-diamine: This compound is used as a ligand in similar catalytic reactions.
1,1-Dimethylcyclohexane: Used as an additive in natural gas hydrate handling.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Known for its applications in organic synthesis. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for cognitive enhancement and other specialized applications.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKDMPOGICBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
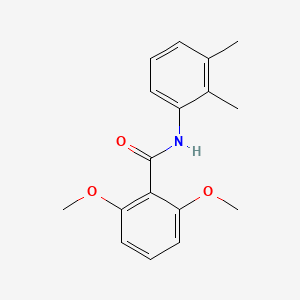
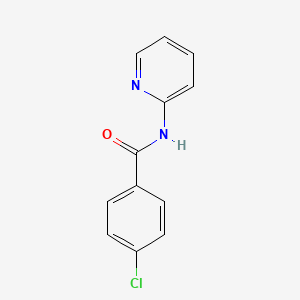
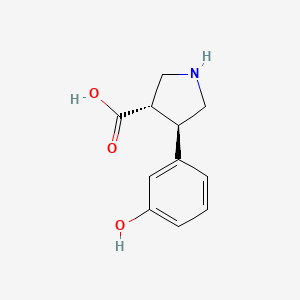
![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)
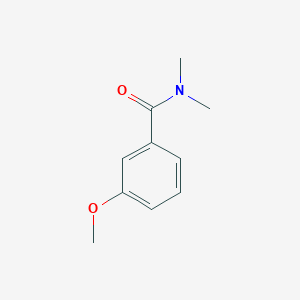

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)
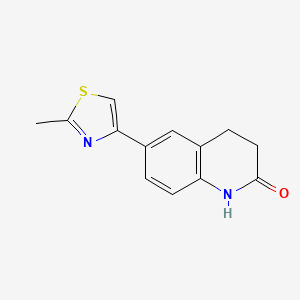
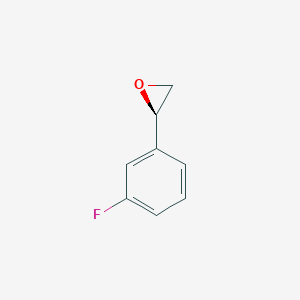
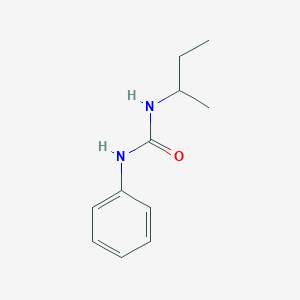
![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)
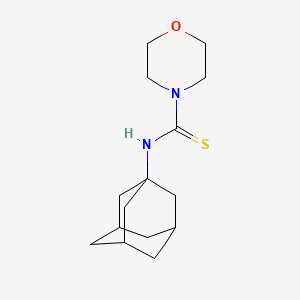
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)

